3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate

Radical polymerization kinetics UV curing Crosslink density

3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate (CAS 13732-00-8), also referred to as (3-acryloxypropyl)methyldimethoxysilane, is a bifunctional organosilane with the molecular formula C9H18O4Si and a molecular weight of 218.32 g/mol. It is a colorless to light yellow transparent liquid with a density of approximately 1.013 g/cm³ (20°C), a boiling point of 239.2°C, a flash point of 82°C, and a refractive index (nD25) of 1.4310.

Molecular Formula C9H18O4Si
Molecular Weight 218.32 g/mol
CAS No. 13732-00-8
Cat. No. B079983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
CAS13732-00-8
Molecular FormulaC9H18O4Si
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCCOC(=O)C=C)OC
InChIInChI=1S/C9H18O4Si/c1-5-9(10)13-7-6-8-14(4,11-2)12-3/h5H,1,6-8H2,2-4H3
InChIKeyMCDBEBOBROAQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate (CAS 13732-00-8): Technical Baseline and Selection Context


3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate (CAS 13732-00-8), also referred to as (3-acryloxypropyl)methyldimethoxysilane, is a bifunctional organosilane with the molecular formula C9H18O4Si and a molecular weight of 218.32 g/mol . It is a colorless to light yellow transparent liquid with a density of approximately 1.013 g/cm³ (20°C), a boiling point of 239.2°C, a flash point of 82°C, and a refractive index (nD25) of 1.4310 . The compound features an acryloyloxy ester group capable of free-radical photopolymerization and a dimethoxymethylsilyl group that undergoes hydrolytic condensation . This dual functionality enables it to function as a reactive coupling agent, forming covalent bonds with both organic polymer matrices (via the acrylate double bond) and inorganic substrates such as glass, silica, or metal oxides (via silanol condensation) . It is primarily supplied as a specialty silane for applications in UV-curable coatings, adhesives, sealants, and composite materials where organic-inorganic interfacial bonding is critical [1].

3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate: Why In-Class Substitution Carries Performance and Process Risk


This compound belongs to the (meth)acryloxy-functional organosilane class, but critical structural differences between members of this class preclude simple interchange. The acryloyloxy group in this compound exhibits intrinsically different radical polymerization kinetics compared to methacryloyloxy analogs, affecting both cure speed and crosslink density . Additionally, the dimethoxy substitution pattern on the silicon atom produces a hydrolysis rate and condensation behavior distinct from trimethoxy or triethoxy variants, directly impacting process stability, shelf life, and the reproducibility of surface grafting . Even within acryloxy-functional silanes, variations in the alkoxy substitution and spacer length can alter dispersibility, interfacial adhesion strength, and the mechanical properties of the final composite [1][2]. These quantifiable differences in reactivity, hydrolysis kinetics, and composite performance mean that substituting a generically similar silane without verification may result in incomplete cure, interfacial delamination, or inconsistent product performance—failures that are particularly consequential in high-reliability applications such as electronic packaging and structural adhesives.

3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate: Differential Evidence for Procurement and Formulation Decisions


Acrylate vs. Methacrylate Reactivity: Quantitative Basis for Faster Cure and Higher Crosslink Density

3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate, bearing an acryloyloxy group, demonstrates intrinsically higher radical polymerization reactivity compared to its methacryloyloxy analog, 3-methacryloxypropylmethyldimethoxysilane (CAS 14513-34-9). Vendor technical literature consistently states that acryloxysilane is more active than methacryloxysilane, an observation rooted in the well-established difference in propagation rate constants (kp) between acrylate and methacrylate monomers in free-radical polymerization . This higher reactivity translates to faster cure speeds under identical UV irradiation conditions and enables more efficient crosslinking in olefinic organic-inorganic composite systems . While specific kp values for these exact silane compounds are not reported in the identified primary literature, the class-level inference is robust: acrylates typically exhibit kp values approximately 10–100× higher than corresponding methacrylates at ambient polymerization temperatures, a difference that directly impacts throughput in industrial UV-cure processes.

Radical polymerization kinetics UV curing Crosslink density

Composite Mechanical Strength Trade-off: Methacryloxypropyltrimethoxysilane May Yield Higher Strength in Specific Filler Systems

A 1995 study by Mohsen systematically compared the effectiveness of various silane coupling agents for filler silanization, including methacryloxypropyltrimethoxysilane (MPTMS, a trimethoxy methacrylate analog) and acryloxypropyltrimethoxysilane (a trimethoxy acrylate analog closely related to the target compound). In quartz-filled composites prepared from a monomer system, the composite strength obtained with quartz silanated with methacryloxypropyltrimethoxysilane was higher than that obtained with quartz silanated with acryloxypropyltrimethoxysilane [1]. The study also established several general trends: silanes containing methoxy groups were more effective than those with ethoxy groups; trialkoxy silanes were more effective than dialkoxy compounds; and methacrylate functional groups were more effective than acrylic functional groups for this specific dispersibility and strength outcome [1]. This finding provides a critical counterpoint: while the target compound's acrylate group offers kinetic advantages in curing, the methacrylate analog may deliver superior ultimate mechanical properties in certain filler-matrix systems.

Composite mechanical strength Filler silanization Dental restorative materials

Multi-Mechanism Reaction Compatibility: Simultaneous Participation Across Five Distinct Crosslinking Pathways

3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate is documented to participate simultaneously in at least five distinct reaction types: UV/light curing (free-radical photopolymerization via the acrylate double bond), peroxide vulcanization, hydrosilylation, thiol-ene click reactions, and moisture crosslinking (via hydrolysis and condensation of the dimethoxysilyl group) . This multi-mechanism compatibility is a direct consequence of the compound's bifunctional architecture and distinguishes it from silanes that lack either the polymerizable double bond or the hydrolyzable alkoxy groups. In contrast, simpler silanes such as n-octyltrimethoxysilane (OTMS) provide only hydrolytic bonding without the capacity for covalent integration into the organic polymer backbone via chain-growth polymerization [1].

Hybrid cure systems Dual-cure mechanisms Reaction versatility

Dimethoxy Hydrolysis Kinetics: Process Stability Advantage Over Trimethoxy Analogs

The dimethoxymethylsilyl group in 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate undergoes hydrolysis at a moderate rate compared to trimethoxysilyl analogs such as 3-methacryloxypropyltrimethoxysilane (MPTMS). Technical literature indicates that the diethoxysilyl (and by extension dimethoxysilyl) group is 'not prone to rapid agglomeration and gelation,' allowing for 'precise control of the silane grafting process' and reducing 'failure problems during processing' . In contrast, MPTMS is documented to have a faster hydrolysis rate than methacryloxymethyltrimethoxysilane, and its hydrolysis rate can be further modulated by the choice of alkoxy group (methoxy vs. ethoxy) and substitution pattern (mono-, di-, or tri-alkoxy) [1][2]. The presence of only two hydrolyzable methoxy groups (rather than three) on the target compound reduces the density of potential siloxane crosslinks and moderates condensation kinetics, which may be advantageous in applications requiring controlled surface modification without premature gelation.

Hydrolysis rate Process control Shelf stability

Chain Transfer Functionality: Potential for Reduced Photopolymerization Shrinkage Stress

Silanes, including acrylate-functional variants, have been investigated as chain transfer agents (CTAs) in radical photopolymerization as alternatives to thiol-based CTAs. Research from TU Wien demonstrated that silane-acrylate-based photopolymer networks produced with silane CTAs exhibit reduced shrinkage stress and tunable thermomechanical properties compared to conventional acrylate networks lacking chain transfer regulation [1]. The chain transfer mechanism was confirmed by MALDI MS and GPC measurements, and the reactivity of different substituted silanes with various enes was systematically investigated [1]. While the identified abstract does not specify whether 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate was among the specific silanes tested, the compound's structural features—an acrylate double bond conjugated with a silyl group bearing Si–H character in the precursor or the capacity for hydrogen abstraction at the α-position to silicon—are consistent with known silane CTA behavior.

Chain transfer agent Photopolymerization Shrinkage stress reduction

3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate: Evidence-Anchored Application Scenarios for Scientific and Industrial Use


High-Throughput UV-Curable Coatings and Adhesives

This scenario leverages the compound's higher acrylate reactivity relative to methacrylate analogs . In industrial UV-cure coating lines where conveyor speed directly correlates with production throughput, the faster polymerization kinetics of the acryloyloxy group can reduce required irradiation time or enable more complete cure at existing line speeds. This is particularly relevant for formulators selecting between acrylate- and methacrylate-functional silanes when cure speed is the primary constraint.

Hybrid or Dual-Cure Formulations Requiring Multi-Mechanism Crosslinking

The compound's documented capacity to participate simultaneously in UV curing, peroxide vulcanization, hydrosilylation, thiol-ene click, and moisture crosslinking reactions makes it uniquely suited for hybrid cure systems. In applications such as conformal coatings for electronics, shadow-cure adhesives, or sealants requiring both rapid UV tack-free surface cure and subsequent ambient moisture deep-cure, this single additive can serve multiple crosslinking functions, potentially simplifying formulations and reducing the number of required specialty additives.

Controlled Surface Modification of Inorganic Fillers and Substrates

The moderate hydrolysis rate of the dimethoxysilyl group enables more precise control over silane grafting compared to trimethoxy analogs . This is valuable in applications such as surface treatment of silica nanoparticles for nanocomposites, glass fiber sizing, or functionalization of metal oxide surfaces for sensor or catalytic applications. The reduced tendency toward premature gelation improves process reproducibility and reduces batch failure risk, which is critical for manufacturing operations with narrow quality specifications.

Electronic Packaging and Optoelectronic Device Encapsulation

The compound's ability to form covalent bonds with both organic resins (via the acrylate group) and inorganic substrates such as silicon chips, glass lenses, and ceramic housings (via the silane group) directly addresses interfacial delamination failures caused by moisture penetration and thermal cycling . In applications such as LED packaging optical silicones, chip underfill adhesives, and printed circuit board solder resist inks, this dual bonding capability enhances long-term reliability under harsh environmental conditions. Procurement for these applications prioritizes consistent interfacial adhesion and moisture resistance, for which this compound's specific combination of acrylate reactivity and dimethoxy-controlled hydrolysis provides a tailored solution.

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